6-Maleimidocaproic acid

Overview

Description

- This compound is also known by other names, including N-Maleoyl-6-aminocaproic acid and N-(5-Carboxypentyl)maleimide .

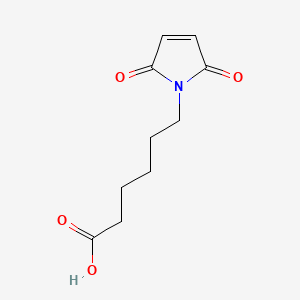

- Its systematic name is 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-hexanoic acid.

- The melting point of 6-Maleimidocapronic acid is in the range of 86-91 °C .

6-Maleimidocapronic acid: (CAS#: 55750-53-3) is a chemical compound with the molecular formula CHNO. It belongs to the class of alkyl chain compounds.

Preparation Methods

- 6-Maleimidocapronic acid can be synthesized through a one-step reaction between 6-aminocaproic acid and maleic anhydride.

- The reaction conditions involve the use of maleic anhydride as the reactant and a suitable solvent (such as dimethyl sulfoxide or acetic acid) to facilitate the reaction .

Chemical Reactions Analysis

Reactivity: 6-Maleimidocapronic acid is a versatile compound that undergoes various reactions.

Common Reactions:

Major Products:

Scientific Research Applications

Bioconjugation and Protein Labeling

6-MCA serves as a crucial linker in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids. Its ability to form stable thioether bonds with thiol groups allows for the creation of targeted drug delivery systems and diagnostic agents.

Applications in Bioconjugation:

- Enzyme Immunoconjugates: 6-MCA is utilized to prepare enzyme immunoconjugates that enhance the specificity and sensitivity of immunoassays .

- Hapten Carrier Molecules: The compound can be conjugated with haptens to improve their immunogenicity, thereby aiding in vaccine development .

Drug Delivery Systems

One of the most significant applications of 6-MCA is in the development of drug delivery systems. Its incorporation into prodrugs enhances the pharmacokinetic properties of therapeutic agents.

Case Study: Doxorubicin Prodrug

A notable example is the development of a doxorubicin prodrug (DOXO-EMCH) using 6-MCA. This compound demonstrated superior antitumor efficacy compared to free doxorubicin in murine tumor models while exhibiting a favorable toxicity profile . The study showed:

- Patient Tolerance: The prodrug was well-tolerated at doses up to 200 mg/m² without significant side effects.

- Efficacy: Among evaluable patients, 10% achieved partial remission, while 57% had stable disease .

Diagnostic Applications

In diagnostics, 6-MCA plays a vital role in the development of assays that require specific labeling of proteins or antibodies.

Use in Assays:

- Quantitative Maleimide Assays: The compound is employed in colorimetric assays for quantifying maleimide levels, which can be pivotal in various biochemical analyses .

- Detection of Thiol Groups: It acts as a probe for detecting thiol groups in membrane proteins, aiding in understanding protein interactions and functions .

Research on Nanoparticle Formulations

Recent studies have explored the use of 6-MCA in formulating nanoparticles for targeted drug delivery. For instance, redox-sensitive paclitaxel–maleimide prodrug nanoparticles were developed using 6-MCA, demonstrating promising antitumor activity .

Experimental Findings:

- In vivo studies on breast cancer models indicated significant tumor volume reduction with these nanoparticles compared to conventional treatments.

- The formulation showed enhanced stability and controlled release characteristics due to the maleimide linkage.

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Bioconjugation | Linker for proteins and haptens | Enhanced immunogenicity and assay sensitivity |

| Drug Delivery Systems | Prodrug formulation (e.g., DOXO-EMCH) | Superior efficacy and safety profile compared to free drugs |

| Diagnostics | Assay development for protein labeling | Improved detection methods for thiol groups |

| Nanoparticle Formulations | Targeted drug delivery systems | Significant antitumor activity observed |

Mechanism of Action

- The mechanism of action involves the maleimide group reacting with thiol (-SH) groups on proteins or other biomolecules. This forms a stable covalent bond, allowing specific targeting and modification.

Comparison with Similar Compounds

Uniqueness: 6-Maleimidocapronic acid’s unique feature lies in its alkyl chain length (pentyl group) and its suitability for bioconjugation.

Similar Compounds: Other maleimide derivatives, such as N-(5-carboxypentyl)maleimide, share similar reactivity but may have different alkyl chain lengths or functional groups.

Biological Activity

6-Maleimidocaproic acid (6-MCA) is a compound that has garnered attention for its diverse biological activities and applications in biochemistry and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its maleimide functional group attached to a caproic acid chain. The synthesis typically involves the reaction of maleic anhydride with 6-aminocaproic acid in the presence of acetic acid, followed by purification processes such as chromatography to yield the final product .

Synthesis Reaction

The synthesis can be summarized by the following reaction:

This reaction is crucial for producing 6-MCA in sufficient purity for biological studies.

Anticancer Properties

Research indicates that 6-MCA exhibits significant anticancer properties, particularly when used as a linker in antibody-drug conjugates (ADCs). Its ability to form stable conjugates with various cytotoxic agents enhances the targeted delivery of these agents to cancer cells, thereby improving therapeutic efficacy while minimizing systemic toxicity .

The biological activity of 6-MCA can be attributed to several mechanisms:

- Cytotoxicity : Studies have shown that 6-MCA can induce apoptosis in various cancer cell lines. This is often mediated through the activation of pathways involved in cell cycle regulation and DNA damage response .

- DNA Interaction : The compound has demonstrated the ability to bind DNA, which may contribute to its cytotoxic effects. This interaction can lead to DNA cleavage and subsequent cell death, particularly in malignant cells .

- Role in PROTACs : As a PROTAC linker, 6-MCA facilitates targeted protein degradation, which is a promising strategy in cancer therapy. This mechanism allows for the selective elimination of proteins that drive tumorigenesis .

Antimicrobial Activity

In addition to its anticancer properties, 6-MCA has shown antimicrobial activity against various pathogens, including bacteria and viruses. This broad-spectrum activity highlights its potential as a therapeutic agent beyond oncology .

Study 1: Antibody-Drug Conjugates

A study investigated the use of 6-MCA as a linker in ADCs targeting specific cancer types. The results demonstrated enhanced cytotoxicity against tumor cells compared to free drugs, showcasing the effectiveness of this compound in drug delivery systems .

Study 2: DNA Cleavage Activity

Another research effort focused on the DNA binding properties of 6-MCA. The findings indicated that this compound could effectively cleave DNA under certain conditions, leading to apoptosis in cancer cell lines. This property was further explored for its implications in developing new anticancer therapies .

Comparative Data Table

| Property | This compound | Other Maleimide Derivatives |

|---|---|---|

| Molecular Weight | 201.23 g/mol | Varies |

| Solubility | Soluble in water | Varies |

| Anticancer Activity | High | Moderate |

| Antimicrobial Activity | Yes | Limited |

| Application | PROTACs, ADCs | Various |

Q & A

Q. Basic: What experimental parameters are critical for synthesizing 6-Maleimidocaproic acid NHS ester with high purity?

Answer:

The synthesis of this compound NHS ester (CAS 55750-63-5) requires precise control of stoichiometry, reaction time, and purification steps. Key parameters include:

- Coupling reagent selection : Use HOBt (hydroxybenzotriazole) with DIPCDI (diisopropylcarbodiimide) in DMF (dimethylformamide) to activate carboxyl groups for efficient NHS ester formation .

- Reaction monitoring : Track progress via HPLC (≥98% purity target) and confirm molecular weight using mass spectrometry (e.g., observed m/z 759.30 for DOX-MAL conjugates) .

- Purification : Employ vacuum-rotary evaporation followed by precipitation in cold ethyl ether to isolate the product .

Q. Advanced: How can researchers resolve inconsistencies in crosslinking efficiency during protein conjugation using this compound derivatives?

Answer:

Discrepancies in crosslinking efficiency often stem from:

- Thiol accessibility : Ensure free cysteine residues on target proteins are not sterically hindered. Pre-treat proteins with reducing agents (e.g., TCEP) to maintain thiol reactivity .

- pH optimization : Maleimide-thiol reactions are pH-sensitive; perform conjugations at pH 6.5–7.5 to balance reaction rate and protein stability .

- Competing hydrolysis : Maleimide groups hydrolyze in aqueous buffers. Use fresh reagents and minimize reaction time (<2 hours) .

Validate efficiency via SDS-PAGE or MALDI-TOF to confirm conjugate formation .

Q. Basic: What analytical techniques are recommended for characterizing this compound derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H NMR (e.g., in Pyridine-d5) to confirm maleimide ring integrity and spacer arm structure (δ 6.7 ppm for maleimide protons) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 280 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., 308.29 g/mol for NHS ester) and conjugation products (e.g., DOX-MAL at 759.30 Da) .

Q. Advanced: How can this compound be integrated into ROS-responsive drug delivery systems?

Answer:

ROS-responsive nanoplatforms leverage the maleimide group’s reactivity with thiols and oxidative environments:

- Linker design : Synthesize amphiphilic polymers with mono-sulfide bonds between this compound and therapeutic agents (e.g., paclitaxel). Under ROS (e.g., HO), sulfides oxidize to sulfoxides, disrupting micelles and triggering drug release .

- Validation : Monitor drug release kinetics using fluorescence assays (e.g., DOX fluorescence quenching in intact micelles vs. recovery upon release) .

Q. Basic: What precautions are necessary when handling this compound in aqueous buffers?

Answer:

- Hydrolysis mitigation : Maleimide groups degrade in water. Prepare stock solutions in anhydrous DMSO or DMF and add to reactions immediately .

- Temperature control : Store reagents at -20°C and avoid prolonged exposure to room temperature .

- Thiol scavengers : Remove excess thiols (e.g., β-mercaptoethanol) from buffers to prevent unintended reactions .

Q. Advanced: How to address batch-to-batch variability in this compound-based conjugates?

Answer:

Variability arises from:

- Synthesis conditions : Standardize reaction parameters (e.g., molar ratios, solvent purity) and validate via LC-MS .

- Storage stability : Lyophilize conjugates and store under inert gas (e.g., argon) to prevent maleimide hydrolysis .

- Quality control : Implement orthogonal assays (e.g., Ellman’s test for free thiols, SEC-HPLC for aggregate detection) .

Q. Basic: What are the primary applications of this compound in bioconjugation?

Answer:

- Antibody-drug conjugates (ADCs) : Link cytotoxic agents (e.g., doxorubicin) to antibodies via cysteine-maleimide chemistry .

- Nanoparticle functionalization : Attach targeting ligands (e.g., peptides) to drug-loaded nanoparticles .

- Protein-protein crosslinking : Study interactions by conjugating enzymes or receptors with fluorescent probes .

Q. Advanced: How can researchers optimize this compound-based crosslinkers for in vivo use?

Answer:

- Spacer arm engineering : The 6-carbon spacer minimizes steric hindrance between conjugated molecules. Compare with shorter (e.g., 3-carbon) or longer (e.g., 12-carbon) spacers for activity .

- Serum stability : Modify maleimide groups with PEG or hydrophilic moieties to reduce nonspecific binding and improve pharmacokinetics .

- In vivo tracking : Label conjugates with near-infrared dyes (e.g., Cy7) for real-time biodistribution studies .

Q. Basic: How to troubleshoot low yields in this compound NHS ester synthesis?

Answer:

- Activation efficiency : Ensure carboxyl groups are fully activated with HOBt/DIPCDI before adding NHS .

- Solvent choice : Use anhydrous DMF to prevent hydrolysis of NHS esters .

- Purification : Optimize precipitation conditions (e.g., solvent-to-product ratio) to maximize recovery .

Q. Advanced: What strategies address conflicting data on this compound’s role in antimicrobial resistance studies?

Answer:

- Contextual analysis : Differentiate between direct antibacterial effects (rare) and its role as a linker in drug delivery systems targeting resistant pathogens .

- Controlled experiments : Compare conjugates with/without this compound to isolate its contribution .

- Meta-analysis : Review studies using standardized protocols (e.g., CLSI guidelines) to reconcile discrepancies in MIC values .

Properties

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJKKJKETHYEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876051 | |

| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-53-3 | |

| Record name | 6-Maleimidocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.